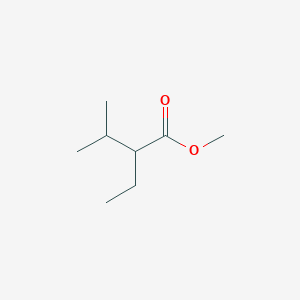

Methyl 2-ethyl-3-methylbutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32444-33-0 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

methyl 2-ethyl-3-methylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 |

InChI Key |

DZSHJVHEBKGUGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for Methyl 2-ethyl-3-methylbutyrate, a valuable ester in organic synthesis. The described methodology is a two-step process commencing with the synthesis of the precursor, 2-ethyl-3-methylbutanoic acid, via malonic ester synthesis, followed by a Fischer esterification to yield the target methyl ester. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and understanding in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a sequential two-step process. The first step involves the alkylation of diethyl malonate to introduce the requisite ethyl and isopropyl groups, followed by hydrolysis and decarboxylation to yield 2-ethyl-3-methylbutanoic acid. The second step is the acid-catalyzed esterification of this carboxylic acid with methanol (B129727) to produce the final product.

An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethyl-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethyl-3-methylbutyrate, also known by its IUPAC name methyl 2-ethyl-3-methylbutanoate, is an organic compound classified as a fatty acid ester. Its chemical structure consists of a butyrate (B1204436) backbone with an ethyl group at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3), with a methyl ester functional group. This document provides a comprehensive overview of its chemical properties, a plausible synthesis route, and relevant safety considerations, based on available data.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-ethyl-3-methylbutanoate | [1] |

| CAS Number | 32444-33-0 | [1] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Canonical SMILES | CCC(C(C)C)C(=O)OC | [1] |

| InChI | InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 | [1] |

| InChIKey | DZSHJVHEBKGUGV-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 144.115029749 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis and Experimental Protocols

Synthesis of 2-ethyl-3-methylbutanoic acid

A patented method describes the synthesis of 2-ethyl-3-methylbutanoic acid from 3-methyl-2-pentene. This process involves the carbonylation of the olefin in the presence of a strong acid catalyst, followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave reactor is charged with 3-methyl-2-pentene and a strong acid catalyst, such as sulfuric acid.

-

Carbonylation: The reactor is pressurized with carbon monoxide, and the reaction mixture is heated. The precise temperature and pressure would need to be optimized for this specific substrate but are typically in the range of industrial carbonylation processes.

-

Hydrolysis: Following the carbonylation, the reaction mixture is carefully quenched with water. This hydrolyzes the intermediate to yield 2-ethyl-3-methylbutanoic acid.

-

Purification: The product is then separated from the aqueous phase and purified, likely through distillation under reduced pressure.

Fischer Esterification to Methyl 2-ethyl-3-methylbutanoate

The resulting 2-ethyl-3-methylbutanoic acid can be converted to its methyl ester via a classic Fischer esterification reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-ethyl-3-methylbutanoic acid is dissolved in an excess of methanol (B129727), which serves as both a reactant and a solvent.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 2-ethyl-3-methylbutanoate. Further purification can be achieved by distillation.

Spectroscopic Data

A comprehensive search of public databases did not yield experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for Methyl 2-ethyl-3-methylbutanoate. Researchers would need to acquire this data upon synthesis and purification of the compound.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding any specific biological activity or involvement in signaling pathways for Methyl 2-ethyl-3-methylbutanoate. Its structural similarity to other simple esters suggests potential applications as a flavoring or fragrance agent, but this has not been explicitly documented.

Visualizations

Synthesis Pathway of 2-ethyl-3-methylbutanoic acid

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-ethyl-3-methylbutyrate

Introduction

Methyl 2-ethyl-3-methylbutyrate, with the IUPAC name methyl 2-ethyl-3-methylbutanoate, is an organic compound classified as a fatty acid ester.[1] Its molecular formula is C8H16O2.[1] This document provides a comprehensive overview of the known and computed physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and scientific literature.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound. The majority of the available data is computed from computational models.

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | PubChem (Computed)[1] |

| Exact Mass | 144.115029749 Da | PubChem (Computed)[1] |

| Molecular Formula | C8H16O2 | PubChem[1] |

| CAS Number | 32444-33-0 | PubChem[1] |

| IUPAC Name | methyl 2-ethyl-3-methylbutanoate | PubChem (Computed)[1] |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 10 | PubChem (Computed)[1] |

| Complexity | 108 | PubChem (Computed)[1] |

Experimental Protocols for Determination of Physical Properties

Detailed experimental methodologies are crucial for the validation of computed data and for ensuring the purity and identity of a substance. The following are standard protocols for determining key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that is sensitive to impurities.

Method: Thiele Tube Distillation

This microscale method is suitable for small sample volumes.[2]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., Durham tube), and a capillary tube sealed at one end.[2]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.[2]

-

The capillary tube is placed inside the test tube with the open end down.[2]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.[2]

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[2]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[2]

-

Determination of Density

Density is a measure of mass per unit volume and is a useful indicator of a substance's purity.

Method: Using a Graduated Cylinder and Balance

A straightforward method for determining the density of a liquid.[3][4][5][6]

-

Apparatus: A digital balance and a graduated cylinder.[3][6]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[6]

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[3]

-

The mass of the graduated cylinder containing the liquid is measured and recorded.[3]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.[5]

-

The density is calculated using the formula: Density = Mass / Volume.[3]

-

For higher accuracy, the measurements should be repeated and an average value calculated.[3]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property and is valuable for identifying and characterizing compounds.

Method: Using an Abbe Refractometer

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the sample liquid are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a water bath.

-

The light source is turned on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and coincides with the crosshairs.

-

The refractive index is read from the scale.

-

Visualizations

Logical Workflow for Density Determination

The following diagram illustrates the logical steps involved in the experimental determination of a liquid's density.

Caption: A flowchart illustrating the sequential steps for determining the density of a liquid sample.

References

- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. wjec.co.uk [wjec.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

Elucidation of the Molecular Structure of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl 2-ethyl-3-methylbutyrate. Due to the limited availability of published experimental data for this specific ester, this document outlines a systematic approach based on established spectroscopic techniques and a generalized synthetic protocol. The guide presents predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to serve as a reference for researchers. Detailed, adaptable experimental protocols are provided to facilitate the synthesis and subsequent characterization of this compound. All quantitative data is summarized in clear, tabular formats, and logical workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound (IUPAC name: methyl 2-ethyl-3-methylbutanoate) is an organic ester with the chemical formula C₈H₁₆O₂.[1] As with many small ester molecules, its structural characterization is fundamental for applications in various fields, including flavor and fragrance chemistry, and as a potential building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. This guide details the analytical workflow for confirming the molecular structure of this compound.

Predicted Spectroscopic Data for Structure Confirmation

In the absence of experimentally derived spectra in peer-reviewed literature, this section provides predicted data based on the known structure of this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and can be used as a benchmark for the analysis of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to reveal seven distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-a | 0.90 | Doublet | 3H |

| H-b | 0.95 | Doublet | 3H |

| H-c | 0.85 | Triplet | 3H |

| H-d | 1.55-1.70 | Multiplet | 2H |

| H-e | 1.90-2.05 | Multiplet | 1H |

| H-f | 2.20-2.30 | Multiplet | 1H |

| H-g | 3.65 | Singlet | 3H |

Predicted data is based on standard chemical shift values and spin-spin coupling patterns.

The carbon NMR spectrum is anticipated to show eight unique signals, one for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~15 |

| C-2 | ~20 |

| C-3 | ~12 |

| C-4 | ~25 |

| C-5 | ~35 |

| C-6 | ~50 |

| C-7 | ~52 |

| C-8 (C=O) | ~175 |

Predicted data is based on established chemical shift ranges for similar functional groups.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Parameter | Predicted Value |

| Molecular Ion (M⁺) | m/z 144.11 |

| Key Fragments | m/z 115, 101, 87, 73, 57, 43 |

| Instrumentation | Electron Ionization (EI) |

The predicted molecular ion corresponds to the molecular weight of C₈H₁₆O₂. Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1150 - 1250 |

| C-H (sp³) | 2850 - 3000 |

These ranges are characteristic of aliphatic esters.[4]

Synthesis and Experimental Protocols

Proposed Synthetic Route: Fischer Esterification

The synthesis of this compound can be achieved by the reaction of 2-ethyl-3-methylbutanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[5][6]

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Methyl 2-ethyl-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-ethyl-3-methylbutyrate, including its chemical and physical properties, potential synthesis and analytical methodologies, and a discussion of its context within broader research areas. This document is intended to serve as a foundational resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is an organic compound classified as a fatty acid ester. Its unique branched structure influences its physical and chemical characteristics.

CAS Number: 32444-33-0[1]

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | methyl 2-ethyl-3-methylbutanoate |

| Molecular Formula | C₈H₁₆O₂ |

| InChI | InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 |

| InChIKey | DZSHJVHEBKGUGV-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)C)C(=O)OC |

Table 2: Computed Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 144.21 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 144.115029749 Da |

| Monoisotopic Mass | 144.115029749 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 10 |

| Complexity | 108 |

Synthesis Protocols

This acid-catalyzed esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][3] To achieve a high yield, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-3-methylbutanoic acid in an excess of anhydrous methanol (B129727) (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%), to the solution.[4]

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 2-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure this compound.

References

"IUPAC name for Methyl 2-ethyl-3-methylbutyrate"

An In-depth Technical Guide to Methyl 2-ethyl-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-ethyl-3-methylbutanoate, a branched-chain ester. The document details its chemical identity according to IUPAC nomenclature, physicochemical properties, and a proposed laboratory-scale synthesis protocol. Furthermore, it explores potential biological significance and outlines a hypothetical signaling pathway relevant to olfaction, an area where similar ester compounds are active. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who are interested in the synthesis, characterization, and potential applications of novel esters.

Chemical Identity and Nomenclature

The compound with the common name "Methyl 2-ethyl-3-methylbutyrate" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The naming convention for esters involves identifying the alkyl group from the alcohol and the carboxylate part from the carboxylic acid.[1][2][3][4][5][6]

-

Alcohol component: Methanol (B129727) (providing the "methyl" prefix).

-

Carboxylic acid component: 2-ethyl-3-methylbutanoic acid (providing the "2-ethyl-3-methylbutanoate" root).

Therefore, the correct IUPAC name for this compound is methyl 2-ethyl-3-methylbutanoate .[1]

Physicochemical Properties

Quantitative data for methyl 2-ethyl-3-methylbutanoate has been computed and is available through public chemical databases. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | PubChem CID 12696465[1] |

| Molecular Weight | 144.21 g/mol | PubChem CID 12696465[1] |

| CAS Number | 32444-33-0 | PubChem CID 12696465[1] |

| XLogP3 | 2.3 | PubChem CID 12696465[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 12696465[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 12696465[1] |

| Rotatable Bond Count | 4 | PubChem CID 12696465[1] |

| Exact Mass | 144.115029749 Da | PubChem CID 12696465[1] |

| Monoisotopic Mass | 144.115029749 Da | PubChem CID 12696465[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem CID 12696465[1] |

| Heavy Atom Count | 10 | PubChem CID 12696465[1] |

Synthesis Protocol: Fischer Esterification

A standard and widely used method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[7] The following protocol details a plausible method for the synthesis of methyl 2-ethyl-3-methylbutanoate.

Materials and Reagents

-

2-ethyl-3-methylbutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Rotary evaporator

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-3-methylbutanoic acid (1.0 eq) and a 5-fold excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by fractional distillation to obtain pure methyl 2-ethyl-3-methylbutanoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of methyl 2-ethyl-3-methylbutanoate.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).- A multiplet for the proton at the C2 position.- A multiplet for the proton at the C3 position.- Doublets and multiplets for the methyl and ethyl groups on the butanoate chain. |

| ¹³C NMR | - A resonance around 170-175 ppm for the carbonyl carbon.- A resonance around 50-55 ppm for the methoxy (B1213986) carbon (-OCH₃).- Several resonances in the aliphatic region for the carbons of the ethyl and methyl groups. |

| IR Spectroscopy | - A strong C=O stretching band around 1735-1750 cm⁻¹.- C-O stretching bands in the region of 1100-1300 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Biological Activity and Signaling Pathways (Hypothetical)

Many esters with structures similar to methyl 2-ethyl-3-methylbutanoate are known to be volatile organic compounds with characteristic fragrances, often found in fruits and flowers. They are of interest to the flavor and fragrance industry. The biological activity of such compounds is primarily related to their interaction with olfactory receptors in the nasal cavity.

While no specific biological data exists for methyl 2-ethyl-3-methylbutanoate, a hypothetical signaling pathway for its potential role in olfaction can be proposed based on the general mechanism of odorant detection.

Hypothetical Olfactory Signaling Pathway

Caption: Hypothetical signaling pathway for olfactory reception of an ester.

This pathway illustrates that upon binding of the ester to a specific olfactory receptor, a G-protein is activated, leading to a cascade that results in an influx of cations and depolarization of the olfactory neuron. This electrical signal is then transmitted to the brain and perceived as a specific scent.

Conclusion

Methyl 2-ethyl-3-methylbutanoate is a chiral ester with potential applications in fields requiring novel chemical entities, such as the flavor and fragrance industry or as a building block in organic synthesis. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a hypothetical framework for its biological activity. Further experimental validation of the proposed synthesis and biological pathways is necessary to fully elucidate the characteristics and potential of this compound.

References

- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3-methylbutanoate | C7H13O2- | CID 21653378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-ethyl-3-methylbutanoate | C9H18O2 | CID 523550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 7. ocw.mit.edu [ocw.mit.edu]

A Comprehensive Technical Guide to Methyl 2-ethyl-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of methyl 2-ethyl-3-methylbutyrate, including its molecular weight, structural details, and computed physicochemical data. While this compound is primarily a simple ester without known direct applications in complex signaling pathways or drug development, this paper presents its fundamental characteristics, a standard synthesis protocol, and logical workflows for its analysis, which are foundational for any chemical entity assessment.

Core Molecular Information

This compound, also known as methyl 2-ethyl-3-methylbutanoate, is an organic compound classified as a fatty acid ester. Its core structure consists of a butyrate (B1204436) backbone with ethyl and methyl substitutions.

1.1. Molecular Structure and Formula

-

IUPAC Name: methyl 2-ethyl-3-methylbutanoate[1]

-

Molecular Formula: C₈H₁₆O₂[1]

-

Canonical SMILES: CCC(C(C)C)C(=O)OC[1]

-

InChI Key: DZSHJVHEBKGUGV-UHFFFAOYSA-N[1]

1.2. Molecular Weight

The molecular weight of a compound is a critical parameter for quantitative analysis, reaction stoichiometry, and material characterization.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a molecule is essential for predicting its behavior in various chemical and biological systems. The following table summarizes key computed data for this compound.

| Property | Value | Reference |

| Molecular Weight | 144.21 g/mol | PubChem CID 12696465[1] |

| Molecular Formula | C₈H₁₆O₂ | PubChem CID 12696465[1] |

| XLogP3-AA (Lipophilicity) | 2.3 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11[1] |

| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.6.11[1] |

| Exact Mass | 144.115029749 Da | Computed by PubChem 2.1[1] |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.6.11[1] |

| Heavy Atom Count | 10 | Computed by PubChem[1] |

| CAS Number | 32444-33-0 | CAS Common Chemistry[1] |

Experimental Protocols

The following section details a standard experimental protocol for the synthesis and subsequent analysis of an ester like this compound.

3.1. Synthesis via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Objective: To synthesize this compound from 2-ethyl-3-methylbutanoic acid and methanol.

Materials:

-

2-ethyl-3-methylbutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 mole of 2-ethyl-3-methylbutanoic acid with 3.0 moles of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 mole) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and purify the crude product by fractional distillation to obtain pure this compound.

Logical and Experimental Workflows

While this compound is not associated with complex biological signaling, its synthesis and characterization follow a standard logical workflow. The following diagrams illustrate these processes.

References

An In-depth Technical Guide to the Isomers of Methyl 2-ethyl-3-methylbutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Methyl 2-ethyl-3-methylbutyrate, a saturated ester with the molecular formula C₈H₁₆O₂. The document details the constitutional and stereoisomeric forms of this compound, presenting key physicochemical and spectroscopic data in a comparative format. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of these esters, aiming to equip researchers in the fields of chemistry and drug development with essential information for their work.

Introduction to the Isomerism of this compound

This compound, also known as methyl 2-ethyl-3-methylpentanoate, is a chiral molecule possessing two stereocenters at the C2 and C3 positions of the butyrate (B1204436) backbone. This gives rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Beyond this stereoisomerism, the molecular formula C₈H₁₆O₂ accommodates a wide array of constitutional (or structural) isomers. These isomers differ in the arrangement of their carbon skeleton and the position of the ester functional group.

This guide will first explore the stereoisomers of the parent molecule and then delve into the broader landscape of its constitutional isomers, which can be systematically categorized based on the carboxylic acid and alcohol moieties from which they are formally derived.

Stereoisomers of this compound

The presence of two chiral centers in this compound leads to the existence of two pairs of enantiomers and two pairs of diastereomers.

-

(2S,3S)-methyl 2-ethyl-3-methylbutanoate and (2R,3R)-methyl 2-ethyl-3-methylbutanoate are a pair of enantiomers.

-

(2S,3R)-methyl 2-ethyl-3-methylbutanoate and (2R,3S)-methyl 2-ethyl-3-methylbutanoate are another pair of enantiomers.

-

The relationship between a member of the first pair and a member of the second pair is diastereomeric (e.g., (2S,3S) and (2S,3R)).

The spatial arrangement of the ethyl and methyl groups around the chiral centers dictates the specific stereochemical designation and can influence the biological activity and physical properties of each isomer.

A logical representation of the stereoisomers is presented below:

Constitutional Isomers of this compound (C₈H₁₆O₂)

The constitutional isomers of this compound are numerous. A systematic approach to identifying these isomers is to consider the different combinations of carboxylic acids and alcohols that can form an ester with the formula C₈H₁₆O₂. This can be broken down as follows:

-

Methyl Esters (from C₇ Carboxylic Acids): Esters of methanol (B129727) and the various isomers of heptanoic acid.

-

Ethyl Esters (from C₆ Carboxylic Acids): Esters of ethanol (B145695) and the various isomers of hexanoic acid.

-

Propyl Esters (from C₅ Carboxylic Acids): Esters of propanol (B110389) (n-propanol and isopropanol) and the various isomers of pentanoic acid.

-

Butyl Esters (from C₄ Carboxylic Acids): Esters of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) and the various isomers of butanoic acid.

-

Pentyl Esters (from C₃ Carboxylic Acids): Esters of pentanol (B124592) isomers and propanoic acid.

-

Hexyl Esters (from C₂ Carboxylic Acid): Esters of hexanol isomers and ethanoic acid (acetic acid).

-

Heptyl Esters (from C₁ Carboxylic Acid): Esters of heptanol (B41253) isomers and methanoic acid (formic acid).

The following diagram illustrates this classification:

Physicochemical and Spectroscopic Data of Selected Isomers

The following tables summarize key quantitative data for this compound and a selection of its constitutional isomers.

Table 1: Physicochemical Properties of Selected C₈H₁₆O₂ Isomers

| Isomer Name | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | Methyl 2-ethyl-3-methylbutanoate | 144.21 | - | - | - |

| Butyl butyrate | Butyl butanoate | 144.21 | 165 | 0.869 | 1.406 |

| Ethyl hexanoate | Ethyl hexanoate | 144.21 | 168 | 0.870 | 1.407 |

| Methyl heptanoate | Methyl heptanoate | 144.21 | 172-173 | 0.870 | 1.411 |

| Pentyl propanoate | Pentyl propanoate | 144.21 | 168.6 | 0.871 | - |

| Hexyl acetate | Hexyl acetate | 144.21 | 171.5 | 0.874 | 1.409 |

| Heptyl formate | Heptyl methanoate | 144.21 | 176.7 | 0.872 | 1.412 |

Table 2: Spectroscopic Data of Selected C₈H₁₆O₂ Isomers

| Isomer Name | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Ethyl hexanoate | C=O stretch: ~1735, C-O stretch: ~1180 | 4.12 (q, 2H, -OCH₂-), 2.28 (t, 2H, -CH₂CO-), 1.25 (t, 3H, -OCH₂CH ₃), 0.90 (t, 3H, -CH₂CH ₃) | 173.8 (C=O), 60.1 (-OCH₂-), 34.4 (-CH₂CO-), 14.3, 13.9 (CH₃) |

| Butyl butyrate [1] | C=O stretch: ~1738, C-O stretch: ~1176 | 4.06 (t, 2H, -OCH₂-), 2.28 (t, 2H, -CH₂CO-), 0.96 (t, 3H, -OCH₂CH₂CH₂CH ₃), 0.94 (t, 3H, -CH₂CH₂CH ₃) | 173.9 (C=O), 64.1 (-OCH₂-), 36.2 (-CH₂CO-), 19.2, 18.5, 13.7, 13.6 (CH₃ and CH₂) |

| Methyl heptanoate | C=O stretch: ~1742, C-O stretch: ~1170 | 3.67 (s, 3H, -OCH₃), 2.31 (t, 2H, -CH₂CO-), 0.89 (t, 3H, -CH₂CH ₃) | 174.4 (C=O), 51.4 (-OCH₃), 34.2 (-CH₂CO-), 31.5, 28.9, 24.9, 22.5, 14.0 (CH₂ and CH₃) |

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

General Synthesis of Esters via Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.0 - 3.0 eq, can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

Combine the carboxylic acid and the alcohol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Dilute with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude ester by distillation.

The following diagram illustrates the general workflow for ester synthesis and purification.

Characterization Methods

The synthesized esters should be characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the ester. The chemical shifts, integration, and coupling patterns of the protons provide detailed information about the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the ester functional group, characterized by a strong C=O stretching absorption around 1735-1750 cm⁻¹ and C-O stretching absorptions in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the ester, which can aid in its identification.

-

Gas Chromatography (GC): GC is used to assess the purity of the synthesized ester and can also be used to separate mixtures of isomers.

Conclusion

The isomers of this compound represent a diverse group of compounds with the same molecular formula but varying structural and stereochemical features. This guide has provided a framework for understanding this isomeric diversity, along with a compilation of available physicochemical and spectroscopic data for selected isomers. The outlined experimental protocols offer a starting point for the synthesis and characterization of these compounds in a laboratory setting. Further research is warranted to fully characterize the properties and potential applications of the less-studied isomers.

References

Stereoisomers of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethyl-3-methylbutyrate is a chiral ester possessing two stereogenic centers at the C2 and C3 positions of the butanoate chain. Consequently, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pair is diastereomeric. The precise stereochemistry of such molecules is of paramount importance in the fields of pharmacology and materials science, as different stereoisomers can exhibit significantly different biological activities and physical properties. This technical guide provides an in-depth overview of the stereoisomers of this compound, including proposed methodologies for their stereoselective synthesis, separation, and characterization.

Stereochemical Relationships

The four stereoisomers of this compound arise from the two chiral centers at C2 and C3. The relationship between these isomers can be visualized as follows:

Stereoselective Synthesis

A plausible strategy for the stereoselective synthesis of the four stereoisomers of 2-ethyl-3-methylbutanoic acid, the precursor to the target methyl ester, involves the use of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. This approach allows for the diastereoselective alkylation of an enolate. The following workflow outlines a general approach based on methodologies developed for structurally similar compounds like 2,3-dimethylbutanoic acid.[1][2]

References

Chiral Synthesis of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details methodologies for the chiral synthesis of Methyl 2-ethyl-3-methylbutyrate, a valuable chiral building block in organic synthesis and drug development. This document provides a comprehensive overview of a robust synthetic strategy employing a chiral auxiliary for the asymmetric construction of the key stereocenter. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this synthesis.

Introduction

This compound possesses a stereogenic center at the C2 position, making its enantioselective synthesis a topic of interest for the construction of complex chiral molecules. The controlled synthesis of specific enantiomers is crucial in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. This guide focuses on a well-established and reliable method for achieving high enantiopurity: the use of a chiral auxiliary to direct a diastereoselective alkylation reaction.

Synthetic Strategy Overview

The chosen synthetic strategy involves the use of a pseudoephedrine chiral auxiliary. This approach offers several advantages, including the ready availability and low cost of both enantiomers of pseudoephedrine, high diastereoselectivity in the key alkylation step, and straightforward removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid. The resulting chiral acid is then esterified to afford the target molecule, this compound.

The overall synthetic workflow can be summarized in the following key steps:

-

Amide Formation: Coupling of (1R,2R)-(-)-pseudoephedrine with 3-methylbutanoyl chloride to form the corresponding chiral amide.

-

Diastereoselective Alkylation: Deprotonation of the chiral amide to form a chiral enolate, followed by alkylation with ethyl iodide to introduce the ethyl group at the C2 position with high diastereoselectivity.

-

Auxiliary Cleavage: Hydrolysis of the alkylated amide to yield the enantiomerically enriched (R)-2-ethyl-3-methylbutanoic acid and recover the pseudoephedrine auxiliary.

-

Esterification: Conversion of the chiral carboxylic acid to its methyl ester, Methyl (R)-2-ethyl-3-methylbutyrate.

Diagram 1: Overall synthetic workflow for the chiral synthesis of Methyl (R)-2-ethyl-3-methylbutyrate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Methyl (R)-2-ethyl-3-methylbutyrate. These protocols are based on established procedures for the diastereoselective alkylation of pseudoephedrine amides.[1][2][3]

Preparation of (1R,2R)-N-(3-Methylbutanoyl)pseudoephedrine (Chiral Amide)

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (1R,2R)-(-)-pseudoephedrine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol of pseudoephedrine).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Triethylamine (1.5 eq) is added, followed by the dropwise addition of 3-methylbutanoyl chloride (1.1 eq) via the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure chiral amide.

Diastereoselective Alkylation of the Chiral Amide

-

LDA Preparation: In a separate flame-dried flask under nitrogen, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.25 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, anhydrous lithium chloride (6.0 eq) is added. A solution of the chiral amide (1.0 eq) in anhydrous THF is then added slowly to the LDA/LiCl suspension at -78 °C. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 15 minutes, briefly warmed to room temperature, and then re-cooled to 0 °C.[3]

-

Alkylation: Ethyl iodide (1.5 eq) is added to the enolate suspension at 0 °C. The reaction mixture is stirred at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the alkylated amide.

Cleavage of the Chiral Auxiliary to Yield (R)-2-ethyl-3-methylbutanoic Acid

-

Setup: The alkylated amide (1.0 eq) is dissolved in a 3:1 mixture of THF and water.

-

Hydrolysis: Sulfuric acid (9 N) is added, and the mixture is heated to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Workup and Auxiliary Recovery: After cooling to room temperature, the reaction mixture is made basic (pH > 12) with aqueous NaOH. The aqueous layer is extracted with DCM to recover the pseudoephedrine auxiliary.

-

Isolation of the Chiral Acid: The aqueous layer is then acidified to pH < 2 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude (R)-2-ethyl-3-methylbutanoic acid. Further purification can be achieved by distillation or crystallization if necessary.

Esterification to Methyl (R)-2-ethyl-3-methylbutyrate

-

Setup: The (R)-2-ethyl-3-methylbutanoic acid (1.0 eq) is dissolved in methanol (20 mL/mmol of acid).

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.

-

Reaction: The mixture is heated to reflux for 4-6 hours.

-

Workup: The methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed by distillation to yield the pure Methyl (R)-2-ethyl-3-methylbutyrate.

Quantitative Data

The following table summarizes the expected yields and diastereoselectivity for the key steps in the synthesis. These values are based on literature precedents for similar diastereoselective alkylations using pseudoephedrine amides.[1][2]

| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) |

| Amide Formation | (1R,2R)-N-(3-Methylbutanoyl)pseudoephedrine | 85-95 | N/A |

| Diastereoselective Alkylation | (1R,2R)-N-((R)-2-ethyl-3-methylbutanoyl)pseudoephedrine | 80-95 | >95 |

| Auxiliary Cleavage | (R)-2-ethyl-3-methylbutanoic acid | 85-95 | >95 (ee) |

| Esterification | Methyl (R)-2-ethyl-3-methylbutyrate | >90 | >95 (ee) |

Table 1: Summary of expected yields and stereoselectivity.

Logical Relationships in Diastereoselective Alkylation

The high diastereoselectivity observed in the alkylation step is a direct consequence of the steric influence of the chiral auxiliary. The pseudoephedrine auxiliary directs the approach of the electrophile (ethyl iodide) to one face of the chiral enolate.

Diagram 2: Logical relationship illustrating the principle of diastereoselective alkylation.

Conclusion

This technical guide outlines a reliable and efficient method for the chiral synthesis of this compound using a pseudoephedrine chiral auxiliary. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development. The high diastereoselectivity of the key alkylation step, coupled with the ease of auxiliary removal, makes this a practical approach for obtaining this important chiral building block in high enantiomeric purity.

References

Navigating the Scarcity of Data: A Technical Review of Methyl 2-ethyl-3-methylbutyrate and its Analogue, Ethyl 2-methylbutyrate

A comprehensive literature review for "methyl 2-ethyl-3-methylbutyrate" reveals a notable scarcity of available scientific data. While basic chemical identifiers are available, detailed experimental protocols, quantitative data, and in-depth studies on its applications are largely absent from the current body of scientific literature. The compound is identified by the IUPAC name methyl 2-ethyl-3-methylbutanoate, with the molecular formula C8H16O2 and CAS number 32444-33-0.[1]

Due to the limited information on the primary topic, this technical guide will provide a comprehensive overview of a closely related and well-documented analogue: ethyl 2-methylbutyrate (B1264701) . This compound serves as a valuable case study for understanding the synthesis, properties, and applications of small branched-chain esters, which are significant in the fields of flavor and fragrance chemistry, as well as in the study of volatile organic compounds in various natural products.

Physicochemical Properties of Ethyl 2-methylbutyrate

Ethyl 2-methylbutyrate is a colorless, oily liquid recognized for its characteristic fruity aroma, often associated with apples, strawberries, and wine.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| CAS Number | 7452-79-1 | [2] |

| Appearance | Colorless oily liquid | [2][3] |

| Odor | Fruity | [2][3] |

| Boiling Point | 133 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index | n20/D 1.397 | |

| Flash Point | 26 °C (closed cup) | |

| Solubility | Insoluble in water | [2][3] |

Synthesis of Ethyl 2-methylbutyrate

The synthesis of ethyl 2-methylbutyrate is typically achieved through the esterification of 2-methylbutyric acid with ethanol (B145695) in the presence of an acid catalyst. A patented continuous production method highlights an industrial-scale approach.

Experimental Protocol: Continuous Esterification

This protocol is based on a continuous production method described in the patent literature.[4]

Materials:

-

2-Methylbutyric acid

-

Ethanol

-

p-Toluenesulfonic acid (catalyst)

Equipment:

-

Esterification kettle with a reflux condenser and overhead discharge

-

Elevated tanks for reactants

-

Oil-water separator

-

Simple-distillation kettle

-

Rectification still

-

Pumps and connecting pipework

Procedure:

-

Charge the esterification kettle with 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid in a weight ratio of 50:10:1.

-

Heat the mixture to total reflux for 1 hour.

-

After the initial reflux period, begin continuous feeding of 2-methylbutyric acid at a rate of 120 L/hr and ethanol at 70 L/hr from their respective elevated tanks.

-

Maintain the steam pressure in the esterification kettle at 0.5 MPa.

-

The crude ester vapor from the esterification kettle is passed through an oil-water separator and then into a simple-distillation kettle.

-

Maintain the steam pressure of the simple-distillation kettle at 0.4 MPa and the kettle temperature at a minimum of 133 °C, with the top temperature controlled at 80-90 °C. Low-boiling-point substances from the top of the still are returned to the esterification kettle.

-

The material from the bottom of the simple-distillation kettle is pumped into a rectification still.

-

Maintain the steam pressure of the rectification still at 0.4 MPa and the top temperature at 132-133 °C.

-

The purified ethyl 2-methylbutyrate is collected from the top of the rectification still. High-boiling materials from the bottom of the still are returned to the esterification kettle.

This continuous process offers advantages in terms of increased output and reduced waste compared to traditional batch processes.[4]

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 2-methylbutyrate

| Technique | Key Data Points | Reference |

| ¹H NMR (Predicted) | Predicted spectra are available in databases such as the Human Metabolome Database. | [5] |

| ¹³C NMR | Spectra have been recorded and are available in spectral databases. | [2] |

| Mass Spectrometry (GC-MS) | The NIST WebBook provides mass spectral data for this compound. | [6] |

Applications and Significance

Ethyl 2-methylbutyrate is a widely used compound in the flavor and fragrance industries. Its fruity aroma makes it a key component in the formulation of artificial fruit essences, particularly for apple, pineapple, and various berries.[7] It is also found naturally as a volatile component in a variety of fruits and fermented beverages, contributing to their characteristic aroma profiles.[2]

Experimental and Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a volatile ester like ethyl 2-methylbutyrate, based on the described experimental protocols.

References

- 1. This compound | C8H16O2 | CID 12696465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 7. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]

The Synthesis and Characterization of Methyl 2-ethyl-3-methylbutyrate: A Technical Guide

Disclaimer: The historical discovery and initial isolation of Methyl 2-ethyl-3-methylbutyrate are not well-documented in publicly accessible scientific literature. This guide, therefore, focuses on a plausible synthetic route and the expected analytical characterization of the compound based on established principles of organic chemistry. No information was found regarding any biological signaling pathways associated with this molecule.

Introduction

This compound (IUPAC name: methyl 2-ethyl-3-methylbutanoate) is a branched-chain fatty acid ester. While its specific discovery is not prominently recorded, its synthesis can be achieved through established organic chemistry methodologies. This technical guide outlines a probable synthetic pathway, provides detailed experimental protocols, and presents expected analytical data for the characterization of this compound. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily computed from chemical databases.

| Property | Value |

| IUPAC Name | methyl 2-ethyl-3-methylbutanoate |

| CAS Number | 32444-33-0 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

Synthesis of this compound

A feasible method for the synthesis of this compound is the alkylation of the enolate of methyl 3-methylbutanoate with ethyl iodide. This reaction utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester, followed by nucleophilic attack of the resulting enolate on the ethyl halide.

Experimental Protocol: Alkylation of Methyl 3-methylbutanoate

Materials:

-

Methyl 3-methylbutanoate

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl 3-methylbutanoate (1 equivalent) in anhydrous THF dropwise via a dropping funnel. Maintain the reaction temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the ester enolate.

-

Alkylation: To the enolate solution, add ethyl iodide (1.2 equivalents) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified reaction mechanism for the alkylation of methyl 3-methylbutanoate.

Analytical Characterization (Predicted Data)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar branched-chain esters.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.20 | m | 1H | -CH(Et)- |

| ~1.90 | m | 1H | -CH(CH₃)₂ |

| ~1.60 | m | 2H | -CH₂CH₃ |

| ~0.95 | d | 6H | -CH(CH₃)₂ |

| ~0.85 | t | 3H | -CH₂CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~51 | -OCH₃ |

| ~50 | -CH(Et)- |

| ~32 | -CH(CH₃)₂ |

| ~25 | -CH₂CH₃ |

| ~20 | -CH(CH₃)₂ |

| ~12 | -CH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - OCH₃]⁺ |

| 88 | High | McLafferty rearrangement fragment |

| 57 | High | [C₄H₉]⁺ |

Conclusion

While the specific historical context of the discovery of this compound remains elusive, its synthesis is readily achievable through standard organic chemistry techniques. The alkylation of methyl 3-methylbutanoate provides a direct and efficient route to this compound. The predicted analytical data serves as a benchmark for the characterization of the synthesized product. This guide provides a comprehensive overview for researchers interested in the synthesis and properties of this and similar branched-chain esters.

The Elusive Natural Presence of Methyl 2-ethyl-3-methylbutyrate: A Technical Review

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of Methyl 2-ethyl-3-methylbutyrate. Despite a comprehensive review of existing literature on the volatile organic compounds of various fruits, plants, and microorganisms, as well as biosynthetic pathways of branched-chain fatty acid esters, there is currently no documented evidence to support the natural occurrence of this specific molecule. This paper summarizes the search for its presence, discusses the biosynthesis of structurally related compounds, and outlines the analytical approaches that could be employed for its future detection. The absence of confirmed natural sources precludes the presentation of quantitative data, established experimental protocols for its isolation from natural matrices, and associated signaling pathways.

Introduction

This compound (C₈H₁₆O₂) is a branched-chain fatty acid methyl ester. Its chemical structure, featuring ethyl and methyl substitutions at the α and β positions of the butyrate (B1204436) chain, suggests potential for interesting sensory properties and biological activities. The natural occurrence of structurally similar esters, such as ethyl 2-methylbutyrate (B1264701) and methyl 3-methylbutanoate in fruits and fermented products, has prompted investigation into the existence of this more complex derivative in nature. This guide provides an in-depth overview of the current knowledge, or lack thereof, regarding the natural origins of this compound.

Search for Natural Occurrence: A Null Finding

An extensive survey of scientific databases and literature was conducted to identify any reported natural sources of this compound. The search encompassed a wide range of natural products known for their complex volatile profiles, including but not limited to:

-

Fruits: Pineapple (Ananas comosus), Jackfruit (Artocarpus heterophyllus), and Durian (Durio zibethinus), all of which are recognized for their diverse and often unusual ester compositions.

-

Fermented Products: Wines, cheeses, and other fermented beverages and foods where microbial esterification activity is prominent.

-

Essential Oils: A broad array of plant essential oils were considered.

Despite these extensive efforts, no studies were found that identify this compound as a natural constituent of any plant, fruit, microorganism, or animal product.

Biosynthetic Plausibility and Related Compounds

While direct evidence is absent, the theoretical possibility of this compound biosynthesis exists within the framework of known metabolic pathways. The biosynthesis of branched-chain fatty acids and their subsequent esterification are key processes that could potentially lead to its formation.

Biosynthesis of Branched-Chain Fatty Acid Precursors

The precursors for this compound would be 2-ethyl-3-methylbutanoic acid and methanol. The formation of branched-chain carboxylic acids in nature typically arises from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine). However, the specific combination of an ethyl group at the C-2 position and a methyl group at the C-3 position is not a common motif derived directly from these primary metabolic pathways. It is conceivable that more complex or unusual biosynthetic routes, possibly involving elongase and reductase enzyme activities on uncommon starter units, could generate such a structure.

A logical workflow for the potential biosynthesis is outlined below:

Naturally Occurring Structurally Related Esters

Numerous esters with structural similarities to this compound have been identified in nature. These compounds provide context for the types of enzymatic machinery that exist for the synthesis of branched-chain esters.

Table 1: Examples of Naturally Occurring Branched-Chain Esters

| Compound Name | Structure | Natural Sources |

| Ethyl 2-methylbutyrate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | Apples, strawberries, pineapple, wine |

| Methyl 3-methylbutanoate | (CH₃)₂CHCH₂COOCH₃ | Pineapple, jackfruit |

| Ethyl 3-methylbutanoate | (CH₃)₂CHCH₂COOCH₂CH₃ | Pineapple, cheese, wine |

The presence of these related compounds suggests that the enzymatic systems for producing both branched-chain acids and for their esterification with simple alcohols are widespread. The absence of this compound may therefore be due to the lack of a specific biosynthetic pathway to its unique acid precursor.

Potential Analytical Methodologies for Future Detection

Should future research aim to definitively prove or disprove the natural existence of this compound, a combination of advanced analytical techniques would be required.

Sample Preparation and Extraction

A suitable workflow for the extraction and analysis of this target compound from a natural matrix would likely involve the following steps:

-

Solid-Phase Microextraction (SPME): A solvent-free technique ideal for headspace analysis of volatile compounds.

-

Solvent-Assisted Flavour Evaporation (SAFE): A gentle distillation method to extract a wide range of volatile and semi-volatile compounds.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone for the separation and identification of volatile compounds. A high-resolution column would be necessary to separate it from other isomeric esters.

-

Multidimensional Gas Chromatography (MDGC): This technique would provide enhanced separation for complex matrices, increasing the likelihood of detecting trace components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation if the compound can be isolated in sufficient quantity.

Conclusion

Based on a thorough review of the current scientific literature, there is no evidence to support the natural occurrence of this compound. While the biosynthetic machinery for producing related branched-chain esters is present in a variety of organisms, the specific precursor acid required for the formation of this molecule has not been reported as a natural product.

For researchers and professionals in drug development, this indicates that any use of this compound would currently rely on synthetic sources. Future research employing highly sensitive and selective analytical techniques on a broader range of unexplored natural sources may yet reveal its existence. Until such a discovery is made and scientifically validated, this compound should be considered a synthetic compound.

The Core of Aroma and Advanced Biofuels: A Technical Guide to the Biosynthesis of Branched-Chain Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain esters are a pivotal class of volatile organic compounds, contributing significantly to the desirable aroma and flavor profiles of many fruits and fermented beverages. Beyond their role in the food and fragrance industries, these molecules are gaining increasing attention as advanced biofuels due to their superior cold-flow properties and higher energy density compared to their straight-chain counterparts. Understanding and engineering the biosynthesis of these valuable esters is a key focus in metabolic engineering and synthetic biology. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymatic players, regulatory networks, and experimental methodologies central to the study and production of branched-chain esters. Detailed experimental protocols and structured quantitative data are presented to facilitate research and development in this burgeoning field.

The Core Biosynthetic Pathway

The biosynthesis of branched-chain esters is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The pathway can be broadly divided into three main stages: the formation of α-keto acids, the synthesis of branched-chain alcohols and acyl-CoAs, and the final esterification step.

From Amino Acids to α-Keto Acids: The Ehrlich Pathway

The initial step in the formation of branched-chain ester precursors is the deamination of BCAAs to their corresponding α-keto acids. This transamination is primarily catalyzed by branched-chain aminotransferases (BCATs) .[1][2] This reversible reaction serves as a crucial link between amino acid metabolism and the synthesis of a wide array of secondary metabolites.[3][4]

The α-keto acids derived from leucine, isoleucine, and valine are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[1] These intermediates are central branch points, leading to the formation of either branched-chain alcohols or branched-chain acyl-CoAs.

Formation of Precursor Moieties: Alcohols and Acyl-CoAs

The α-keto acids can be further metabolized through two divergent routes to generate the two necessary components for ester synthesis:

-

Branched-Chain Alcohol Formation: The α-keto acids undergo decarboxylation to form branched-chain aldehydes, a reaction catalyzed by branched-chain α-keto acid decarboxylases (BCKDC) .[3] Subsequently, these aldehydes are reduced to their corresponding branched-chain alcohols by alcohol dehydrogenases (ADHs) .[3] For example, α-ketoisocaproate is converted to isovaleraldehyde (B47997) and then to isoamyl alcohol.

-

Branched-Chain Acyl-CoA Formation: Alternatively, the α-keto acids can be oxidatively decarboxylated to form branched-chain acyl-CoA thioesters. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex.[1][5] For instance, α-ketoisocaproate is converted to isovaleryl-CoA.

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The culmination of the pathway is the condensation of a branched-chain alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs) , also known as alcohol acetyltransferases (ATFs) when the acyl-CoA is acetyl-CoA.[6][7] This enzymatic step is thermodynamically favorable and results in the formation of the final branched-chain ester and the release of coenzyme A.[7] The substrate promiscuity of many AATs allows for the synthesis of a diverse array of esters from various alcohol and acyl-CoA precursors.[7]

Caption: Core Biosynthetic Pathway of Branched-Chain Esters.

Regulation of Branched-Chain Ester Biosynthesis

The production of branched-chain esters is tightly regulated at multiple levels, from the expression of biosynthetic genes to the allosteric control of enzyme activity. In yeast, a model organism for studying ester biosynthesis, the regulation of the Alcohol Acetyltransferase 1 (ATF1) gene is particularly well-characterized.

The transcription of ATF1 is influenced by a variety of environmental cues and intracellular signals:

-

Nutrient Availability: Glucose and nitrogen sources are required for the induction and sustained expression of ATF1.[8][9] The Ras/cAMP/PKA signaling pathway plays a role in the glucose-induced expression of this gene.[8]

-

Oxygen and Unsaturated Fatty Acids: ATF1 transcription is repressed by the presence of oxygen and unsaturated fatty acids.[1][10] This regulation is mediated by specific promoter elements and transcription factors, including the hypoxic repressor complex Rox1p-Tup1p-Ssn6p.[10]

-

Stress Conditions: Heat and ethanol (B145695) stress have also been shown to repress the expression of ATF1.[8]

The activity of the BCKDH complex, the rate-limiting step in BCAA catabolism, is also subject to stringent regulation through a phosphorylation/dephosphorylation cycle.[5] The complex is inactivated by a specific kinase (BCKDK) and activated by a phosphatase (PP2Cm).[5] The activity of BCKDK is allosterically inhibited by the α-keto acids, creating a feedback loop.[5]

References

- 1. uniprot.org [uniprot.org]

- 2. old.57357.org [old.57357.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Atf1 transcription factor is a target for the Sty1 stress-activated MAP kinase pathway in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform | bioRxiv [biorxiv.org]

- 8. The Saccharomyces cerevisiae alcohol acetyl transferase gene ATF1 is a target of the cAMP/PKA and FGM nutrient-signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Molecular mechanism of the multiple regulation of the Saccharomyces cerevisiae ATF1 gene encoding alcohol acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-ethyl-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 2-ethyl-3-methylbutyrate, a valuable ester compound, via the Fischer esterification of 2-ethyl-3-methylbutanoic acid with methanol (B129727).

Introduction

Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1][4] Common acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][5]